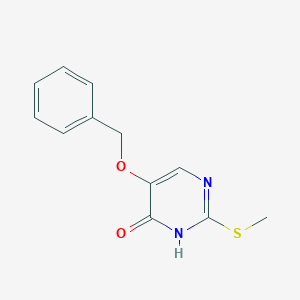

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-phenylmethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)14-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBPYORYAKTOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294177 | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-30-0 | |

| Record name | NSC94996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Retrosynthetic Analysis of the 4-Pyrimidinol Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. advancechemjournal.comlakotalakes.com For the 4-pyrimidinol core, a common and effective strategy involves disconnecting the ring at the N1-C2 and C2-N3 bonds, which simplifies the heterocyclic system into more fundamental components.

This approach identifies a 1,3-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative as the key synthons. advancechemjournal.com Specifically for 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol, the primary disconnection points to S-methylisothiourea and a substituted β-ketoester. The benzyloxy group at the 5-position is carried on the β-ketoester precursor, suggesting a molecule like an alkyl 2-(benzyloxy)-3-oxobutanoate as the starting material. This strategy simplifies the complex target into a straightforward condensation reaction between two readily accessible fragments.

Established Synthetic Routes for "this compound"

The construction of the this compound molecule can be achieved through various established protocols, ranging from traditional multi-step sequences to more streamlined one-pot strategies.

A conventional and reliable approach to synthesizing the target molecule involves a sequential, multi-step process. This pathway typically begins with the cyclocondensation of a suitable β-ketoester with thiourea.

Cyclocondensation: The first step is the reaction between an appropriately substituted β-ketoester, such as ethyl 2-(benzyloxy)acetoacetate, and thiourea. This reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol (B145695) to yield the intermediate 5-(benzyloxy)-2-thioxo-dihydropyrimidin-4(1H)-one.

S-Methylation: The resulting 2-thiouracil (B1096) derivative is then subjected to S-alkylation. Using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) selectively adds a methyl group to the sulfur atom, affording the final product, this compound.

This two-step method, while effective, requires the isolation of the thiouracil intermediate and involves multiple reaction and purification stages. nih.gov

To enhance efficiency and reduce waste, one-pot syntheses have been developed for similar 4-pyrimidone-2-thioether structures. nih.govrsc.orgresearchgate.net This approach circumvents the need to isolate intermediates by performing sequential reactions in a single reaction vessel.

A highly effective one-pot method involves the direct condensation of an S-alkylisothiourea with a β-ketoester. nih.govrsc.org For the target compound, this would involve reacting S-methylisothiourea with ethyl 2-(benzyloxy)acetoacetate. The reaction is often mediated by a sequential base/acid system. For instance, a base such as diisopropylethylamine (DIPEA) can initiate the initial condensation, followed by the addition of an acid like trifluoromethanesulfonic acid (TfOH) to promote cyclization and dehydration, yielding the desired 4-pyrimidone product in good to excellent yields. nih.govresearchgate.net This strategy has been successfully applied to the large-scale synthesis of complex pyrimidine (B1678525) intermediates. nih.gov

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Advantage |

|---|---|---|---|

| S-methylisothiourea | Ethyl 2-(benzyloxy)acetoacetate | One-Pot Condensation | High efficiency, avoids intermediate isolation |

| Aldehyde, Malononitrile, S-alkylisothiouronium salt | - | Three-Component Reaction | Builds molecular complexity rapidly |

In line with the principles of sustainable chemistry, several green methodologies can be applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and increase reaction efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govjetir.org The condensation and cyclization steps in pyrimidine synthesis can be significantly accelerated under microwave conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govbeilstein-archives.org The mechanism involves acoustic cavitation, which improves mass transfer and provides the energy for the chemical transformation, sometimes allowing reactions to proceed at lower temperatures. nih.govbeilstein-archives.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key principle of green chemistry. nih.gov One-pot syntheses of related 2-alkylthio-pyrimidines have been successfully developed in water, offering a safe, cost-effective, and eco-friendly medium. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Achieving optimal yield and purity for the synthesis of this compound requires careful tuning of various reaction parameters. The choice of solvent, catalyst, temperature, and reaction time can profoundly impact the outcome of the synthesis.

Systematic screening of these conditions is crucial. For the condensation reaction, for example, a variety of solvents (e.g., ethanol, methanol (B129727), acetonitrile (B52724), or solvent-free conditions) and bases (e.g., sodium ethoxide, potassium carbonate, DBU) would be evaluated. researchgate.netresearchgate.net The temperature is another critical factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield.

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

|---|---|---|---|---|

| Solvent | Ethanol | Acetonitrile | 2-MeTHF | Varies |

| Base | NaOEt | K2CO3 | DIPEA | Varies |

| Temperature | 25°C | 50°C | 80°C (Reflux) | Varies |

This interactive table illustrates how synthetic conditions can be varied to optimize reaction outcomes. The yields are dependent on the specific combination of parameters.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In pyrimidine synthesis, both acid and base catalysts are commonly employed to facilitate the condensation and cyclization steps. Brønsted acids or Lewis acids can activate the carbonyl groups of the β-ketoester, making them more susceptible to nucleophilic attack. mdpi.com

Solvent and Temperature Dependence

The synthesis of substituted pyrimidines is highly sensitive to reaction conditions, with solvent and temperature playing critical roles in determining reaction efficiency, yield, and purity. While specific studies detailing the optimization of these parameters for the synthesis of this compound are not extensively documented in publicly available literature, general principles derived from the synthesis of analogous heterocyclic systems offer valuable insights.

The choice of solvent is dictated by its ability to dissolve reactants and intermediates, its boiling point, and its potential to influence the reaction mechanism by stabilizing transition states or charged intermediates. For the cyclocondensation reactions typically used to form the pyrimidine ring, polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents such as ethanol and methanol are commonly employed.

Temperature directly influences the rate of reaction, with higher temperatures generally leading to faster reaction times. However, elevated temperatures can also promote the formation of side products or lead to the decomposition of thermally sensitive reactants or products. Therefore, an optimal temperature must be established to maximize the yield of the desired product in a reasonable timeframe. For many heterocyclic syntheses, reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent.

The following interactive table illustrates a hypothetical optimization study for a related pyrimidine synthesis, demonstrating how systematic variation of solvent and temperature can identify optimal reaction conditions.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 25 | 24 | 45 |

| 2 | Ethanol | 78 (Reflux) | 8 | 72 |

| 3 | Methanol | 25 | 24 | 55 |

| 4 | Methanol | 65 (Reflux) | 10 | 85 |

| 5 | DMF | 25 | 24 | 30 |

| 6 | DMF | 100 | 6 | 78 |

| 7 | Acetonitrile | 82 (Reflux) | 12 | 65 |

This table is illustrative and based on general principles for the synthesis of related heterocyclic compounds.

Reaction Kinetic Studies

The 2-methylthio group on a pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The kinetics of such reactions are profoundly influenced by the nature of other substituents on the pyrimidine ring. Electron-withdrawing groups, especially at positions ortho and para to the site of substitution, can significantly increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.

Comparative studies on 2-substituted pyrimidines have shown that the methylthio (-SMe) group is a relatively poor leaving group compared to other functionalities like a sulfonyl (-SO₂Me) group. Research has demonstrated that 2-methylthiopyrimidines can be completely unreactive under conditions where the corresponding 2-sulfonylpyrimidines react rapidly with nucleophiles. scirp.orgscirp.org This suggests that transformations involving the displacement of the methylthio group in this compound would likely require forcing conditions or prior activation of the leaving group.

The table below presents a qualitative comparison of the reactivity of different leaving groups at the C2 position of a pyrimidine ring in SNAr reactions, based on findings from related studies.

| Leaving Group at C2 | Chemical Formula | Relative Reactivity |

| Methylthio | -SMe | Low |

| Chloro | -Cl | Moderate |

| Methylsulfonyl | -SO₂Me | High |

This data is derived from comparative studies on related pyrimidine systems. scirp.orgscirp.org

Chemical Transformations and Derivatization Reactions of "this compound"

The structure of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary sites for transformation are the benzyloxy group at the C5 position and the methylthio group at the C2 position.

Modifications at the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the C5-hydroxyl functionality. Its removal and the subsequent reactions of the exposed hydroxyl group are key transformations.

Ether Cleavage and Hydroxylation

The conversion of the 5-benzyloxy group to a 5-hydroxyl group is a crucial deprotection step. This transformation can be achieved through several standard methods for benzyl (B1604629) ether cleavage.

Catalytic Hydrogenolysis : This is one of the mildest and most common methods for debenzylation. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govchemicalbook.com The reaction is usually carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure. This method is highly efficient and selective, often proceeding in high yield. nih.gov

Acid-Mediated Cleavage : Strong acids can also be used to cleave the benzyl ether bond. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) are effective for this purpose. nih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon. Other strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also be employed, often at elevated temperatures. researchgate.netnih.gov

The table below summarizes common methods for benzyl ether cleavage.

| Method | Reagents and Conditions | Advantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, in Ethanol or Ethyl Acetate, RT | Mild conditions, high yields, clean reaction |

| Lewis Acid Cleavage | BBr₃ in DCM, 0°C to RT | Effective for substrates sensitive to hydrogenation |

| Strong Protic Acid Cleavage | 48% HBr, reflux | Readily available reagents |

Alkylation and Acylation of the Hydroxyl Group

Following the removal of the benzyl protecting group, the resulting 5-hydroxyl group can be further functionalized through alkylation or acylation reactions.

Alkylation : The 5-hydroxyl group can be alkylated by reaction with an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone) is critical to control the reaction's outcome, particularly to favor O-alkylation over potential N-alkylation at the pyrimidine ring nitrogens. nih.govnih.gov

Acylation : Acylation of the 5-hydroxyl group leads to the formation of ester derivatives. This is typically achieved by reacting the pyrimidinol with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. A particularly useful transformation is the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a tosylate ester. chemijournal.com This tosylate group is an excellent leaving group, activating the C5 position for subsequent nucleophilic substitution reactions.

| Reaction | Typical Reagents | Base | Product Type |

| Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | Ether (Py-O-R) |

| Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | Ester (Py-O-COR) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Triethylamine, Pyridine | Sulfonate Ester (Py-O-SO₂R) |

Transformations of the Methylthio Group

The 2-methylthio group is another key handle for the derivatization of the pyrimidine core. It can be either displaced by a nucleophile or oxidized to a more reactive species.

Nucleophilic Substitution : The methylthio group can be displaced by a variety of nucleophiles in an SNAr reaction. While it is not a highly reactive leaving group, displacement can be achieved under appropriate conditions. For example, reactions with amines can replace the methylthio group with an amino functionality, a common strategy in the synthesis of biologically active molecules. chemijournal.com The reactivity can be enhanced by the presence of strong electron-withdrawing groups on the pyrimidine ring. nih.govrsc.org

Oxidation to Sulfone : A powerful strategy to enhance the reactivity of the 2-methylthio group is to oxidize it. The sulfur atom can be oxidized first to a sulfoxide (B87167) (-S(O)Me) and then to a sulfone (-SO₂Me). The methylsulfonyl group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack. A common method for this oxidation is the use of hydrogen peroxide (H₂O₂) with a catalyst like sodium tungstate, or other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting 2-methylsulfonylpyrimidine is a versatile intermediate for introducing a wide range of nucleophiles at the C2 position.

| Transformation | Reagents | Intermediate/Product | Reactivity of C2 Position |

| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂) | 2-Substituted pyrimidine | N/A |

| Oxidation | H₂O₂, Na₂WO₄ or m-CPBA | 2-(Methylsulfonyl)pyrimidine | Significantly Increased |

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom of the 2-(methylthio) group in this compound is susceptible to oxidation, providing a pathway to synthesize the corresponding sulfoxide and sulfone derivatives. This transformation is significant as it dramatically alters the reactivity of the C2 position, converting the methylthio group into a much better leaving group for nucleophilic substitution reactions. acs.orgnih.gov

The oxidation is a stepwise process that can be controlled to yield either the methylsulfinyl (sulfoxide) or the methylsulfonyl (sulfone) derivative. nacatsoc.org Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). researchgate.net The chemoselective oxidation of organic sulfides to sulfoxides is a valuable synthetic operation, as sulfoxides are important intermediates for producing a variety of chemically and biologically active molecules. nacatsoc.org

Control over the reaction conditions—such as temperature, reaction time, and the stoichiometry of the oxidant—is crucial to prevent overoxidation to the sulfone when the sulfoxide is the desired product. nacatsoc.org For instance, using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will drive the reaction to the sulfone.

Table 1: Representative Oxidation Reactions of Thioethers

| Starting Material | Oxidizing Agent(s) | Product | Typical Conditions |

|---|---|---|---|

| Alkyl/Aryl Thioether | H₂O₂ / Acetic Acid | Sulfoxide | Room Temperature |

| Alkyl/Aryl Thioether | m-CPBA (1 equiv.) | Sulfoxide | 0°C to Room Temperature |

| Alkyl/Aryl Thioether | H₂O₂ (excess) / Na₂WO₄ | Sulfone | Elevated Temperature |

| Alkyl/Aryl Thioether | m-CPBA (>2 equiv.) | Sulfone | Room Temperature |

Nucleophilic Substitution Reactions

The C2 position of the pyrimidine ring, bearing the methylthio group, becomes a prime site for nucleophilic aromatic substitution (SNAr) upon oxidation. While 2-(methylthio)pyrimidines are generally unreactive or far less reactive towards nucleophiles, the corresponding 2-(methylsulfonyl)pyrimidines are highly susceptible to substitution. acs.orgnih.gov The electron-withdrawing sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, strongly activates the C2 carbon for attack by nucleophiles. byu.edu

This two-step sequence (oxidation followed by substitution) provides a powerful method for introducing a wide variety of functional groups at the C2 position. A diverse range of nucleophiles can be employed to displace the methylsulfonyl group, including:

Amines: Primary and secondary amines react to form 2-aminopyrimidine (B69317) derivatives.

Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields 2-alkoxy or 2-aryloxypyrimidines.

Thiols: Thiolates can displace the sulfonyl group to form new thioether linkages.

This reactivity pattern is a cornerstone of pyrimidine chemistry, enabling the synthesis of diverse derivatives. nih.govyoutube.com The reaction generally proceeds under mild to moderate conditions and is a common strategy in medicinal chemistry for the late-stage functionalization of pyrimidine-based scaffolds. chemrxiv.org

Table 2: Nucleophilic Aromatic Substitution of 2-(Methylsulfonyl)pyrimidine Analogs

| Substrate | Nucleophile | Product Type |

|---|---|---|

| 2-(Methylsulfonyl)pyrimidine derivative | R-NH₂ (Primary Amine) | 2-(Alkyl/Arylamino)pyrimidine |

| 2-(Methylsulfonyl)pyrimidine derivative | R₂NH (Secondary Amine) | 2-(Dialkylamino)pyrimidine |

| 2-(Methylsulfonyl)pyrimidine derivative | NaOR (Alkoxide) | 2-Alkoxypyrimidine |

| 2-(Methylsulfonyl)pyrimidine derivative | NaSAr (Thiophenoxide) | 2-(Arylthio)pyrimidine |

Metal-Catalyzed Coupling Reactions

The 2-(methylthio) group can also serve as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Functionalized N-heterocycles bearing methylthio substituents are known to undergo palladium- or nickel-catalyzed cross-coupling reactions with partners like organozinc reagents. researchgate.net These reactions provide a direct method for introducing alkyl or aryl groups at the C2 position.

Various established cross-coupling methodologies can be applied to pyrimidine systems, including:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids, catalyzed by palladium complexes, to form 2-aryl or 2-vinylpyrimidines. ibmmpeptide.comnih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to yield 2-alkynylpyrimidines. ibmmpeptide.comtandfonline.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 2-aminopyrimidine derivatives, offering an alternative to the SNAr pathway. ibmmpeptide.comnih.gov

These coupling reactions are indispensable tools in modern organic synthesis for their broad substrate scope and functional group tolerance, allowing for the construction of complex molecular architectures based on the pyrimidine scaffold. researchgate.netresearchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 2-Arylpyrimidine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynylpyrimidine |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | 2-Aminopyrimidine |

| Negishi | R-ZnX | Pd or Ni Catalyst | 2-Alkyl/Arylpyrimidine |

Functionalization of the Pyrimidine Ring

Electrophilic Aromatic Substitution (if applicable)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to classical electrophilic aromatic substitution (EAS). growingscience.com However, the reactivity of a specific pyrimidine is highly dependent on the substituents attached to the ring. In the case of this compound, the ring is substituted with two powerful electron-donating groups: a hydroxyl group at C4 and a benzyloxy group at C5. These groups strongly activate the ring towards electrophilic attack.

The most probable site for electrophilic substitution would be the C6 position, which is ortho to the activating benzyloxy group at C5 and para to the activating hydroxyl group at C4. While specific examples for this exact substrate are not prevalent, related systems like 2,4-diamino-5-hydroxypyrimidine are known to undergo electrophilic substitution at the C6 position. rsc.org Potential EAS reactions could include nitration, halogenation, or Vilsmeier-Haack formylation, although they might require carefully optimized conditions to achieve selectivity without side reactions. growingscience.com

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution on the pyrimidine ring typically requires the presence of a good leaving group, such as a halogen, at an activated position (C2, C4, or C6). stackexchange.com The compound this compound does not possess such a leaving group on the C4, C5, or C6 positions. Therefore, direct nucleophilic substitution of a C-H bond on the ring is generally not a feasible pathway under standard conditions.

The primary avenue for SNAr on this molecule is at the C2 position, as detailed in section 2.4.2.2, after the methylthio group is converted into a sulfone. While vicarious nucleophilic substitution (VNS) of hydrogen is a known process for highly electron-deficient arenes (like nitropyridines), its applicability to this specific pyrimidinol system is not established. nih.gov

Heterocyclic Ring Opening and Rearrangement Studies

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when subjected to strong nucleophiles or harsh pH. umich.eduresearchgate.net These transformations often proceed via an initial nucleophilic attack on an electrophilic carbon of the ring (typically C2, C4, or C6), leading to a non-aromatic intermediate that can subsequently cleave. wur.nl

A well-documented transformation in pyrimidine chemistry is the Dimroth rearrangement. nih.govwikipedia.org This reaction involves the isomerization of heterocycles through a sequence of ring opening and ring closure, effectively transposing endocyclic and exocyclic heteroatoms. nih.gov The rate and outcome of the Dimroth rearrangement are influenced by factors such as pH, temperature, and the nature of the substituents on the pyrimidine ring. nih.govrsc.orgrsc.org For certain substituted pyrimidines, the rearrangement can be initiated by nucleophilic addition (e.g., by water or hydroxide), followed by cleavage of the N1-C2 or N3-C4 bond, and subsequent recyclization. wikipedia.orgchinesechemsoc.org While specific ring-opening studies on this compound are not detailed in the literature, its structure suggests it could be a substrate for such transformations, potentially leading to other heterocyclic systems. umich.eduwur.nl

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol Derivatives

Design Principles for "5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol" Analogues

The rational design of analogues of "this compound" involves several established medicinal chemistry strategies to optimize its interaction with biological targets and improve its pharmacokinetic profile. These strategies include bioisosteric replacement, scaffold hopping, and the creation of conformationally restricted analogues.

Bioisosteric replacement is a strategy used to substitute one atom or group of atoms with another, aiming to retain or enhance biological activity while improving other properties like metabolic stability or toxicity. cambridgemedchemconsulting.comnih.gov For the "this compound" scaffold, several positions are amenable to this approach.

Methylthio Group: The 2-methylthio (-SCH3) group can be replaced with various bioisosteres. For instance, replacement with an amino (-NH2) or hydroxyl (-OH) group can alter hydrogen bonding capabilities. cambridgemedchemconsulting.com Swapping the methyl group for a cyclopropyl (B3062369) group is another common bioisosteric replacement that can enhance metabolic stability and binding affinity. researchgate.net

Benzyloxy Group: The oxygen atom in the benzyloxy moiety can be replaced by sulfur (thioether) or a methylene (B1212753) group (-CH2-), which would alter the flexibility and electronic properties of the linker. cambridgemedchemconsulting.com The phenyl ring itself can be substituted with other aromatic heterocycles like pyridyl or thiophene (B33073) rings to modulate properties such as solubility and potential for hydrogen bonding. cambridgemedchemconsulting.com

Pyrimidinol Core: The hydroxyl group at the 4-position is a key structural feature. It can be replaced with bioisosteres like a thiol (-SH) or an amino group (-NH2) to probe the importance of its hydrogen bonding donor/acceptor character. cambridgemedchemconsulting.com

Scaffold hopping aims to identify structurally novel compounds that maintain the key pharmacophoric features of the original molecule, thus binding to the same biological target. niper.gov.in This can lead to new intellectual property and improved drug-like properties. niper.gov.inacs.org For the pyrimidine (B1678525) core of "this compound," several scaffold hopping strategies could be employed.

Researchers have successfully used this strategy to replace a 2-aminoimidazole with a 2-aminopyrimidine (B69317) to develop new agents, demonstrating the feasibility of interchanging related heterocyclic cores. nih.gov Other potential replacement scaffolds that could mimic the pyrimidine core's arrangement of hydrogen bond donors and acceptors include:

Pyrido[3,4-d]pyrimidines: This fused heterocyclic system has been identified as a promising scaffold in scaffold hopping studies for CXCR2 antagonists. researchgate.net

acs.orgnih.govnih.govTriazolo[1,5-a]pyrimidines: These have been investigated as proteasome inhibitors, indicating their utility as a replacement for other pyrimidine-based structures. dundee.ac.uk

Furo[2,3-d]pyrimidines: This scaffold offers a different geometric arrangement while retaining key pyrimidine features. nih.gov

The goal of such a strategy would be to preserve the spatial orientation of the benzyloxy and methylthio (or replacement) substituents while exploring novel core structures. dundee.ac.uk

Reducing the conformational flexibility of a molecule can lock it into its "bioactive conformation," potentially increasing potency and selectivity. nih.gov The "this compound" scaffold has rotational freedom around the bonds connecting the benzyloxy group to the pyrimidine ring.

Strategies to create conformationally restricted analogues could involve:

Cyclization: Incorporating the benzyloxy group into a fused ring system, such as a chromene or tetrahydroquinoline ring fused to the pyrimidine core. This approach has been used to explore the bioactive conformation of furo[2,3-d]pyrimidines, where restricting rotatable bonds led to potent dual inhibitors. nih.gov

Introduction of Bulky Groups: Placing bulky substituents on the phenyl ring or near the ether linkage can sterically hinder rotation, favoring certain conformations.

These approaches help to define the optimal three-dimensional structure required for biological activity. nih.gov

Systematic Derivatization and SAR Mapping

The benzyloxy group provides a large lipophilic substituent and a site for extensive modification. The phenyl ring can be substituted at the ortho, meta, or para positions with a variety of functional groups to explore electronic and steric effects.

In studies on analogous 2-(benzylthio)pyrimidine structures, substitutions on the benzyl (B1604629) ring were found to significantly influence antibacterial activity. scirp.orgscirp.org For example, the introduction of an electron-withdrawing nitro group (NO2) at the 3-position or an electron-donating methyl group (CH3) at the 4-position of the benzyl ring enhanced activity against Staphylococcus aureus. scirp.org This suggests that both the electronic nature and the position of the substituent are critical for modulating biological effects.

| Compound Analogue | Substitution on Benzyl Ring (R) | Relative Activity |

|---|---|---|

| Analogue 1 | 4-H (Unsubstituted) | Baseline |

| Analogue 2 | 3-NO2 | ++ (Increased) |

| Analogue 3 | 4-CH3 | ++ (Increased) |

| Analogue 4 | 4-Cl | + (Slightly Increased) |

| Analogue 5 | 2-Cl | +/- (Similar to Baseline) |

This SAR data indicates that the distal phenyl ring is a key interaction domain that can be fine-tuned to optimize activity.

The 2-methylthio group is another critical site for modification. Its size, electronics, and potential to act as a leaving group can be modulated to alter the compound's properties.

Studies comparing the reactivity of groups at the 2-position of pyrimidines have shown that the methylthio group is significantly less reactive as a leaving group compared to sulfonyl-based moieties. acs.org In experiments designed to test for protein arylation, 2-methylthio pyrimidines were found to be largely unreactive, whereas 2-sulfonyl pyrimidines reacted readily. acs.org This highlights that modifying the oxidation state of the sulfur atom (e.g., to a sulfoxide (B87167) or sulfone) can dramatically increase the electrophilicity of the C2 position, transforming the compound's reactivity profile.

Furthermore, the introduction of a thiomethyl group at the C2 position of certain pyrimidine derivatives has been shown to induce specific inhibitory activity against protein kinases like EGFR. nih.gov This suggests that the 2-methylthio group can play a crucial role in directing target selectivity.

| Leaving Group at C2-Position | Relative Reactivity in Nucleophilic Aromatic Substitution |

|---|---|

| -Cl (Chloro) | Low |

| -SCH3 (Methylthio) | Very Low / Unreactive |

| -OH (Hydroxy) | Unreactive |

| -NH2 (Amino) | Unreactive |

| -SO2CH3 (Methylsulfonyl) | High |

These findings demonstrate that modifications to the 2-methylthio group, either by altering the alkyl substituent or by oxidizing the sulfur atom, can profoundly impact the compound's chemical reactivity and biological activity.

Effects of Substitutions on the Pyrimidine Core

The biological activity and physicochemical properties of derivatives of this compound are significantly influenced by the nature and position of substituents on the central pyrimidine ring. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies have elucidated how modifications to this core can modulate the compound's efficacy and behavior.

The pyrimidine ring serves as a critical scaffold, and substitutions at various positions can alter its electronic properties, steric profile, and hydrogen bonding capabilities, all of which are crucial for molecular interactions with biological targets. For instance, studies on related pyrimidine derivatives have shown that introducing different functional groups can lead to substantial changes in activity. Polysubstituted pyrimidines have been identified as potential anti-tumor agents, indicating the importance of the substitution pattern for biological efficacy. kubinyi.descirp.org

In the context of this compound, the existing benzyloxy group at the C5 position, the methylthio group at the C2 position, and the hydroxyl group at the C4 position are key determinants of its baseline activity. Modifications at any of these positions, or the introduction of new substituents at other available positions on the pyrimidine core, can lead to analogues with altered properties.

For example, the replacement of the methylthio group at the C2 position with other alkylthio or arylthio groups can impact the lipophilicity and metabolic stability of the molecule. Similarly, alterations to the benzyloxy group at the C5 position, such as substitutions on the phenyl ring, can influence binding affinity and selectivity towards a specific biological target. The hydroxyl group at the C4 position is a potential site for hydrogen bonding, and its esterification or etherification would significantly alter the molecule's interaction profile.

A hypothetical exploration of substitutions on the pyrimidine core of this compound and their potential effects is presented in the interactive table below. This table is based on general principles of medicinal chemistry and SAR studies of other pyrimidine derivatives.

Interactive Data Table: Hypothetical Effects of Substitutions on the Pyrimidine Core

| Position of Substitution | Type of Substituent | Potential Effect on Activity/Property | Rationale |

|---|---|---|---|

| C2 (-SMe) | Replacement with larger alkylthio groups | May increase lipophilicity, potentially affecting cell permeability and metabolic stability. | Increased carbon chain length enhances lipophilic character. |

| C2 (-SMe) | Replacement with electron-withdrawing groups | Could alter the electronic distribution of the pyrimidine ring, potentially affecting binding to target enzymes. | Electron-withdrawing groups can modulate the pKa of the pyrinidine nitrogens. |

| C4 (-OH) | Esterification or Etherification | Would block hydrogen bonding capability at this position, which could be critical for target interaction. May increase cell permeability. | Removal of the acidic proton and introduction of a lipophilic group. |

| C5 (-OBn) | Substitution on the benzyl ring (e.g., -Cl, -F) | Can introduce new interaction points (e.g., halogen bonds) and alter electronic properties, potentially enhancing binding affinity. | Halogen substituents can modulate electronic and steric properties and participate in specific interactions. |

| C5 (-OBn) | Replacement with smaller alkoxy groups | May decrease steric hindrance and increase aqueous solubility, potentially improving pharmacokinetic properties. | Reduced molecular size and increased polarity. |

These hypothetical modifications underscore the sensitivity of the pyrimidine scaffold to substitution and form the basis for designing focused libraries of analogues for SAR and SPR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling of "this compound" Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For the this compound series, QSAR models can be invaluable for predicting the activity of novel analogues, thereby guiding synthetic efforts towards more potent compounds.

Descriptor Selection and Calculation

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. nih.gov For a series of this compound derivatives, a wide array of descriptors would be calculated to capture the structural variations within the set. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups. 2D-autocorrelation descriptors, which consider the topological structure, have been used in modeling pyrimidine analogues. researchpublish.com

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. 3D-MoRSE descriptors have proven useful in QSAR studies of pyrimidines. researchpublish.com

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing information about electronic properties like HOMO/LUMO energies, Mulliken charges, and dipole moments.

The process of descriptor selection is critical to avoid overfitting and to build a model with good predictive power. researchgate.net Initially, a large number of descriptors are calculated. Subsequently, various statistical methods are employed to select a smaller subset of relevant descriptors. Common techniques include:

Correlation analysis: To remove descriptors that are highly correlated with each other.

Stepwise multiple linear regression: To iteratively add or remove descriptors to find the optimal set. nih.gov

Genetic algorithms: A machine learning approach to search for the best combination of descriptors. researchgate.net

For a hypothetical QSAR study on this compound derivatives, the following table illustrates a selection of descriptors that could be relevant.

Interactive Data Table: Selected Descriptors for a Hypothetical QSAR Model

| Descriptor Class | Specific Descriptor | Information Encoded | Potential Relevance |

|---|---|---|---|

| Topological | Kier & Hall molecular connectivity indices (e.g., ¹χ) | Branching and complexity of the molecular skeleton. | Can correlate with binding affinity and steric interactions. |

| Electronic | Sum of Hammett sigma constants (Σσ) | Electronic effect of substituents on an aromatic ring. | Relevant for modifications on the benzyloxy group, influencing electronic interactions with the target. nih.gov |

| Lipophilicity | LogP (octanol-water partition coefficient) | Hydrophobicity of the molecule. | Crucial for cell membrane permeability and hydrophobic interactions within the binding pocket. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Reflects the size and bulk of substituents, important for steric fit in the active site. |

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability. | Can be related to the molecule's ability to participate in charge-transfer interactions. |

Statistical Validation of QSAR Models

Once a QSAR model is developed, its statistical significance and predictive ability must be rigorously validated. nih.govresearchgate.net Validation is crucial to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.gov The validation process typically involves both internal and external validation techniques.

Internal Validation: This assesses the robustness of the model using the same dataset on which it was built. A common method is cross-validation , particularly the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: This evaluates the model's ability to predict the activity of compounds that were not used in its development. nih.gov The dataset is split into a training set (used to build the model) and a test set (used to validate the model). The predictive performance is measured by the predictive correlation coefficient (R²pred).

Key statistical parameters used in the validation of QSAR models are summarized in the table below.

Interactive Data Table: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Coefficient of Determination | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R-squared for the test set | R²pred | Measures the external predictive ability of the model on a test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Predictive Power of QSAR for Novel Analogues

The ultimate goal of developing a QSAR model for the this compound series is to utilize its predictive power for the design of novel, more potent analogues. jocpr.com A well-validated QSAR model can be used to screen a virtual library of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity. This in-silico screening can significantly reduce the time and resources required for drug discovery by focusing synthetic efforts on the most promising candidates. researchgate.net

The predictive power of a QSAR model is contingent on its applicability domain . The applicability domain defines the chemical space for which the model's predictions are reliable. It is determined by the structural diversity of the compounds in the training set. Predictions for novel analogues that fall outside this domain are less reliable.

For instance, a QSAR model developed for a series of this compound derivatives with variations only on the benzyloxy ring would have a limited applicability domain. It might accurately predict the activity of new compounds with different substituents on the benzyl group but would be less reliable for predicting the activity of analogues with modifications at the C2 or C4 positions of the pyrimidine core.

In practice, the predictive power of a QSAR model is demonstrated by its ability to successfully identify hit compounds in a prospective study. The model is used to predict the activity of a set of novel, designed compounds. These compounds are then synthesized and their biological activity is experimentally determined. A high correlation between the predicted and experimental activities confirms the predictive power of the QSAR model.

Mechanistic Investigations and Molecular Interactions of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Elucidation of Biological Mechanisms of Action

No information is currently available in published scientific literature regarding the enzyme inhibition kinetics or the mechanism by which 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol may inhibit specific enzymes.

There are no publicly available research findings from receptor binding studies that would indicate the affinity of this compound for any specific biological receptors.

Scientific literature lacks data on the ability of this compound to modulate any cellular pathways.

Identification and Validation of Molecular Targets

No studies have been published that utilize affinity chromatography or proteomics approaches to identify the molecular targets of this compound.

There is no information available from genetic knockout or knockdown studies to validate the molecular targets of this compound.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) is a critical methodology in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. ufl.edu This process leverages automation to test thousands to millions of small molecules against a specific biological target, such as an enzyme or a receptor, to identify "hits" that modulate the target's activity. ufl.eduresearchgate.net For a compound like this compound, HTS would be employed to identify its potential protein targets within a vast library of biologically relevant proteins.

The process would involve developing a robust assay amenable to automation in a microtiter plate format (e.g., 384- or 1536-well plates). ufl.edu This assay would measure a specific activity of the target protein, and the effect of this compound on this activity would be quantified. A large library of diverse compounds is typically screened to identify molecules that produce a desired effect, and these are then subjected to further investigation. researchgate.net

A hypothetical HTS campaign for this compound against a panel of kinases might yield data such as that presented in the interactive table below. The data would typically be expressed as percent inhibition at a fixed compound concentration.

Interactive Data Table: Illustrative High-Throughput Screening Results

| Target Kinase | Compound Concentration (µM) | Percent Inhibition (%) | Hit Confirmation |

| Kinase A | 10 | 85 | Yes |

| Kinase B | 10 | 12 | No |

| Kinase C | 10 | 92 | Yes |

| Kinase D | 10 | 5 | No |

| Kinase E | 10 | 48 | Further Investigation |

Compounds that show significant activity are considered "hits" and proceed to further validation and characterization studies to confirm their activity and determine their mechanism of action.

Protein-Ligand Interaction Analysis

Once a target has been identified through HTS or other methods, a detailed analysis of the interaction between the protein and the ligand (in this case, this compound) is necessary. This analysis provides insights into the affinity, thermodynamics, and structural basis of the interaction, which is crucial for understanding the compound's mechanism of action and for guiding further optimization. nih.gov

The kinetic and thermodynamic profiles of a protein-ligand interaction provide a comprehensive understanding of the binding event. mtak.hunih.gov Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov

The binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), can be determined using techniques such as surface plasmon resonance (SPR). drugtargetreview.com These parameters are crucial as they define the residence time of the compound on its target, which can be a key determinant of its biological activity.

A hypothetical thermodynamic and kinetic profile for the interaction of this compound with a target protein is presented below.

Interactive Data Table: Illustrative Kinetic and Thermodynamic Binding Data

| Parameter | Value | Unit |

| Binding Affinity (Kd) | 150 | nM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (ΔS) | 5.2 | cal/mol·K |

| Association Rate (kon) | 2.3 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 3.5 x 10⁻² | s⁻¹ |

This data would suggest an enthalpically driven binding event, which is often associated with specific hydrogen bonding and van der Waals interactions.

Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein that alters the activity of the orthosteric site. nih.gov Allosteric modulation can offer several advantages, including higher target specificity and a more nuanced control of protein function.

To investigate if this compound acts as an allosteric modulator, a series of binding and functional assays would be conducted in the presence of a known orthosteric ligand. A change in the binding affinity or efficacy of the orthosteric ligand in the presence of the compound would suggest an allosteric mechanism. nih.govnih.gov

Identifying the specific amino acid residues in the target protein that are crucial for the binding of this compound is essential for understanding the molecular basis of its activity. nih.govmdpi.com Techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and the key interactions. nih.gov

Computational methods like molecular docking and molecular dynamics simulations can also be used to predict the binding pose and identify key interacting residues. nih.govresearchgate.net Site-directed mutagenesis, where specific amino acids in the binding pocket are mutated, followed by binding assays, can experimentally validate the importance of these residues for the interaction. nih.gov

A hypothetical summary of key binding residues for this compound within a target's active site is provided below.

Interactive Data Table: Illustrative Key Binding Residues and Interactions

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond | 2.8 |

| Tyr88 | π-π Stacking | 3.5 |

| Val34 | Hydrophobic | 3.9 |

| Met86 | Hydrophobic | 4.1 |

| Gln142 | Water-mediated Hydrogen Bond | 3.2 |

Cellular Uptake and Intracellular Distribution Studies

Understanding how a compound enters cells and where it localizes within the cell is fundamental to its biological activity. researchgate.netnih.govresearchgate.nettaylorfrancis.com Cellular uptake and intracellular distribution studies are therefore a critical component of characterizing a bioactive molecule like this compound.

These studies often employ fluorescently labeled analogues of the compound to visualize its uptake and distribution using techniques like confocal laser scanning microscopy (CLSM). researchgate.netresearchgate.net The mechanism of uptake (e.g., passive diffusion, active transport) can be investigated by conducting uptake assays at different temperatures and in the presence of various inhibitors of cellular transport processes. nih.gov

Quantitative analysis of intracellular compound concentration can be achieved using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry on cell lysates. Subcellular fractionation followed by analysis of each fraction can reveal the distribution of the compound among different organelles, such as the nucleus, mitochondria, and cytoplasm.

Preclinical Efficacy and Pharmacological Profiling of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol and Its Analogues

In Vitro Efficacy Assessments

The in vitro efficacy of pyrimidine (B1678525) analogues has been evaluated across various biological assays to determine their cellular activity, enzymatic modulation, and target selectivity.

Cell-based assays are fundamental in determining the biological effects of novel compounds at a cellular level. Analogues of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol have demonstrated a range of activities, including anticancer and anti-inflammatory effects.

For instance, a series of 5-(methylthio)pyrimidine (B78358) derivatives were evaluated for their antiproliferative activity against non-small cell lung cancer (NSCLC) cells. These compounds showed potent inhibition of H1975 cancer cells, which harbor the EGFR(L858R/T790M) mutation, while being significantly less toxic to A431 human epithelial carcinoma cells that overexpress wild-type EGFR. chemicalbook.com This indicates a degree of selectivity for cancer cells with specific genetic alterations.

Another study focused on 4-substituted-5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents. The antiproliferative potency of these analogues was assessed against various cancer cell lines, including multidrug-resistant ones. The data revealed that certain substitutions on the pyrimidine core were detrimental to both microtubule depolymerization and antiproliferative activity. researchgate.net

The table below summarizes the antiproliferative activities of selected pyrimidine analogues from different studies.

| Compound Class | Cell Line | Biological Activity | Key Findings |

| 5-(methylthio)pyrimidine derivatives | H1975 (NSCLC) | Potent antiproliferative activity | Selective against EGFR(L858R/T790M) mutants |

| 5-(methylthio)pyrimidine derivatives | A431 (Epithelial Carcinoma) | Significantly less toxic | Demonstrates selectivity over wild-type EGFR |

| 4-substituted-5-methyl-furo[2,3-d]pyrimidines | MDA-MB-435 | Varied antiproliferative potencies | Bioisosteric replacement of certain groups was detrimental to activity. researchgate.net |

To understand the mechanism of action, the effect of pyrimidine analogues on specific enzymes is often studied in cellular lysates. This approach allows for the direct assessment of target engagement.

The aforementioned 5-(methylthio)pyrimidine derivatives were found to inhibit the enzymatic activity of EGFR(L858R/T790M) mutants with IC50 values in the subnanomolar range. chemicalbook.com In contrast, they exhibited several hundred-fold less potency against the wild-type form of the receptor. chemicalbook.com This enzymatic selectivity is a crucial aspect of their potential as targeted cancer therapies.

Further validation of the EGFR kinase inhibitory activity was obtained through Western blot analysis, which assessed the activation of EGFR and its downstream signaling pathways in cancer cells. chemicalbook.com

| Compound Class | Enzyme Target | Activity | Selectivity |

| 5-(methylthio)pyrimidine derivatives | EGFR(L858R/T790M) | Subnanomolar IC50 values | High |

| 5-(methylthio)pyrimidine derivatives | EGFR(WT) | Hundreds of fold less potent | High |

Selectivity is a critical parameter in drug development to minimize off-target effects. For pyrimidine analogues, this often involves screening against a panel of related kinases or other biological targets.

The selectivity of the 5-(methylthio)pyrimidine derivatives was a key feature of their design, aiming to overcome the nonselective toxicities of previous generations of EGFR inhibitors. chemicalbook.com Their significantly lower potency against wild-type EGFR demonstrates a favorable selectivity profile.

In studies of other pyrimidine analogues, such as those targeting the 5-lipoxygenase (5-LOX) pathway, selectivity is also a primary consideration. For example, chalcogen-containing inhibitors were designed to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H) while sparing its aminopeptidase (B13392206) activity. chemicalbook.com This selective inhibition can modulate the inflammatory response more precisely. chemicalbook.com

In Vivo Proof-of-Concept Studies (Animal Models)

Following promising in vitro data, the efficacy of lead compounds is tested in animal models of disease to establish in vivo proof-of-concept.

The choice of animal model is crucial and depends on the intended therapeutic application of the compound. For anticancer pyrimidine derivatives, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice to study tumor growth and the effect of the test compound. For the 5-(methylthio)pyrimidine derivatives targeting NSCLC, a mouse xenograft model using H1975 cells would be a relevant choice to assess their in vivo antitumor efficacy.

For pyrimidine analogues with anti-inflammatory properties, models of acute or chronic inflammation are employed. For example, carrageenan-induced paw edema in rats is a standard model to evaluate the anti-inflammatory activity of novel compounds.

In in vivo studies, efficacy is measured by specific endpoints. In oncology models, this typically includes the inhibition of tumor growth, which can be measured by tumor volume and weight. Survival analysis is another critical endpoint.

Biomarker analysis in animal studies provides insights into the compound's mechanism of action in vivo. For EGFR inhibitors, this could involve analyzing tumor tissue for changes in the phosphorylation status of EGFR and downstream signaling proteins. For anti-inflammatory agents, measuring the levels of pro-inflammatory cytokines or other inflammatory mediators in tissue or blood would be relevant.

While specific in vivo data for this compound is unavailable, the preclinical development of its analogues follows these established methodologies to demonstrate proof-of-concept and guide further clinical development.

Dose-Response Relationships in Preclinical Models

No information is currently available in the public domain regarding the dose-response relationships of this compound in any preclinical models.

Computational and Theoretical Studies of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Molecular Dynamics (MD) Simulations

Solvent Effects and Hydration Shell Analysis

The biological and chemical activity of a molecule is profoundly influenced by its interaction with the surrounding solvent. For "5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol," computational analysis of solvent effects, particularly in aqueous environments, provides critical insights into its behavior in physiological systems. Understanding the hydration shell, the layer of water molecules immediately surrounding the solute, is crucial for elucidating its solubility, stability, and interaction with biological targets.

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of the hydration shell. nih.govacs.org In a typical MD simulation, the "this compound" molecule is placed in a box of explicit water molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. Analysis of these trajectories can reveal the number of water molecules in the first and second hydration shells, their residence times, and their orientation with respect to the solute molecule.

The standard free energy change for the dissolution of heterocyclic compounds in binary solvent mixtures can be modeled by considering solvent-solvent, solvent-solute, and solute-solute interactions. nih.gov For "this compound," the benzyloxy and methylthio groups represent hydrophobic regions, while the pyrimidinol ring with its hydroxyl and nitrogen atoms constitutes a hydrophilic part. The arrangement of water molecules around these distinct regions is expected to differ significantly. Around the hydrophobic benzyloxy and methylthio moieties, water molecules are likely to form a more ordered, cage-like structure to maximize hydrogen bonding among themselves. In contrast, water molecules interacting with the hydrophilic pyrimidinol core are expected to form direct hydrogen bonds with the nitrogen and oxygen atoms.

The structural properties of the hydration shell can be quantified through radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. aip.org For "this compound," RDFs would likely show sharp peaks corresponding to the first hydration shell around the polar atoms of the pyrimidinol ring, indicating strong, specific interactions. The peaks for the nonpolar groups would be broader, reflecting more diffuse and less structured water arrangements.

The following table presents hypothetical data from a molecular dynamics simulation analyzing the hydration shell of "this compound."

| Functional Group | Average Number of Water Molecules in First Hydration Shell | Average Residence Time (ps) |

|---|---|---|

| Hydroxyl (-OH) | 3.5 | 5.2 |

| Pyrimidine (B1678525) Ring Nitrogens | 2.8 | 4.1 |

| Methylthio (-SCH3) | 8.1 | 2.5 |

| Benzyloxy (-OCH2Ph) | 15.4 | 2.1 |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

To gain a deeper understanding of the electronic properties and reactivity of "this compound," quantum mechanical (QM) calculations are indispensable. nih.govmdpi.comuzh.ch These methods, based on the principles of quantum mechanics, can provide accurate information about molecular orbitals, charge distributions, and reaction energetics. For larger systems, such as the molecule interacting with a biological target, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the chemically active region is treated with a high level of QM theory, while the larger, less reactive environment is described by a more computationally efficient MM force field. nih.govwordpress.comacs.org

Density Functional Theory (DFT) is a widely used QM method for studying the electronic structure of molecules. ijirt.org DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of "this compound." The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The molecular electrostatic potential (MESP) map is another valuable output of QM calculations. It visualizes the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," the MESP would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidinol ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group would exhibit a positive potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure by describing the delocalization of electron density and the nature of chemical bonds. researchgate.net This analysis can reveal important intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability and reactivity.

Below is a table of hypothetical electronic properties of "this compound" calculated using DFT.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.8 D |

QM and QM/MM methods are instrumental in elucidating the mechanisms of chemical reactions at the atomic level. researchgate.net By calculating the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information is crucial for understanding how "this compound" might be metabolized or how it interacts with its biological target.

For instance, if "this compound" were a substrate for an enzyme, a QM/MM approach could be used to model the reaction within the enzyme's active site. The substrate and key active site residues would be treated with QM, while the rest of the protein and solvent would be handled by MM. acs.org This would allow for the investigation of how the enzyme environment stabilizes the transition state and facilitates the reaction, providing a detailed picture of the catalytic mechanism.

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are fundamental physicochemical properties that influence a molecule's pharmacokinetic profile. Computational methods offer a rapid and cost-effective way to predict these properties.

The pKa of "this compound" can be predicted using QM calculations combined with a continuum solvation model. optibrium.compeerj.comresearchgate.net This involves calculating the free energy change of the deprotonation reaction in the gas phase and then accounting for the solvation energies of the protonated and deprotonated species. The hydroxyl group on the pyrimidinol ring is the most likely site of deprotonation.

LogP, a measure of a molecule's lipophilicity, can be predicted using various computational methods, ranging from fragment-based approaches to more sophisticated QM-based calculations. researchgate.netacdlabs.comnih.govnih.gov These methods estimate the free energy of transferring the molecule from an aqueous phase to a nonpolar solvent like octanol. The benzyloxy and methylthio groups are expected to contribute positively to the LogP value, indicating a degree of lipophilicity.

The following table provides hypothetical predicted pKa and LogP values for "this compound."

| Property | Predicted Value |

|---|---|

| pKa | 8.5 |

| LogP | 2.7 |

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are increasingly being used to navigate the vastness of chemical space and accelerate drug discovery. neovarsity.org These computational tools can be applied to "this compound" to explore its potential as a lead compound and to design novel analogs with improved properties.

Chemical space is the multidimensional space populated by all possible molecules. nih.gov Exploring this space is a central theme in drug discovery. nih.govrsc.orgrsc.org Starting with "this compound" as a reference structure, cheminformatics tools can be used to generate virtual libraries of related compounds by systematically modifying its different functional groups.

Machine learning models, trained on large datasets of known molecules and their properties, can then be used to predict the biological activity, toxicity, and pharmacokinetic profiles of these virtual compounds. acs.orgacs.orgtechnologynetworks.comthemedicinemaker.com This in silico screening allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources. For example, a generative model could be trained on a database of known kinase inhibitors to generate novel pyrimidinol derivatives with a high probability of activity against a specific kinase target.

The exploration of chemical space around "this compound" can be guided by various molecular descriptors that quantify different aspects of a molecule's structure and properties. These descriptors can be used to create chemical space maps, which provide a visual representation of the diversity and distribution of the generated compounds.

Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used to forecast the biological activity of chemical compounds based on their molecular structure. scirp.org These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of properties for novel or untested molecules. scirp.org For a compound like this compound, which belongs to the pyrimidine class of heterocyclic compounds, these models can be particularly insightful. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govwjarr.comnih.govjuniperpublishers.com

The development of a predictive model for this compound would involve several steps:

Data Collection: A large dataset of pyrimidine derivatives with experimentally determined biological activities against various targets (e.g., enzymes, receptors) would be compiled.

Descriptor Calculation: A range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., HOMO/LUMO energies), lipophilicity (logP), and steric and topological features. scirp.org

Model Building and Validation: Using machine learning algorithms such as multiple linear regression or artificial neural networks, a QSAR model is constructed to correlate the descriptors with the observed biological activities. scirp.org The model's predictive power is then rigorously validated.

Once a validated model is established, it can be used to predict the probability of this compound exhibiting various biological activities. For instance, QSAR models have been successfully used to predict the anticancer activity of novel pyrimidine derivatives by estimating their potential to inhibit enzymes like topoisomerase II. nih.gov Similarly, the anti-inflammatory or antimicrobial potential could be assessed. scirp.orgresearchgate.net

The following interactive table illustrates a hypothetical output from a predictive model for this compound, showcasing its potential biological activities against a panel of targets.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally validated results for this compound.

Retrosynthesis Planning using Artificial Intelligence

Template-based: These models use a predefined set of reaction rules or "templates" to identify possible retrosynthetic steps. engineering.org.cn

Template-free: These models learn the underlying patterns of chemical reactivity directly from the reaction data without explicit rules, often using sequence-to-sequence models similar to those in natural language processing. arxiv.org

Semi-template: These approaches combine aspects of both template-based and template-free methods. arxiv.org

For a heterocyclic compound like this compound, AI tools can be particularly beneficial due to the complexity of ring-forming reactions. nih.govchemrxiv.org The AI would analyze the structure and propose disconnections based on known and predicted reactions for forming the pyrimidine core and for introducing the benzyloxy and methylthio substituents. The output is typically a tree of possible synthetic routes, with each step ranked by a confidence score. nih.gov

Below is an interactive table illustrating a hypothetical retrosynthetic route for this compound that could be generated by an AI planning tool.

Disclaimer: The retrosynthetic route presented in this table is a hypothetical example and does not represent a validated synthetic pathway.

Advanced Analytical Techniques for the Characterization and Study of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the molecular structure of "5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol" and providing insights into its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, identify intermediates, and determine reaction kinetics. scbt.com For instance, the disappearance of reactant signals and the appearance of product signals can be quantified over time.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyloxy group, the methyl protons of the methylthio group, and the pyrimidine (B1678525) ring proton. The chemical shifts and coupling patterns would be characteristic of the molecule's specific electronic and steric environment.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule, including the quaternary carbons of the pyrimidine and benzene (B151609) rings.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | s | 1H | Pyrimidine C6-H |

| 7.30 - 7.45 | m | 5H | Phenyl-H |

| 5.10 | s | 2H | O-CH₂-Ph |

| 2.50 | s | 3H | S-CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C4 (C=O) |

| 165.2 | C2 (C-S) |

| 140.5 | C6 |

| 136.8 | Phenyl C1' |

| 128.6 | Phenyl C2'/C6' |

| 128.2 | Phenyl C4' |

| 127.9 | Phenyl C3'/C5' |

| 115.3 | C5 (C-O) |

| 71.5 | O-CH₂ |

| 14.2 | S-CH₃ |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for identifying its metabolites in biological systems. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. chemicalbook.com In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is commonly employed to separate metabolites from a complex biological matrix before they are introduced into the mass spectrometer for identification. researchgate.net

Potential metabolic transformations of "this compound" could include oxidation of the methylthio group to a sulfoxide (B87167) or sulfone, hydroxylation of the aromatic rings, or cleavage of the benzyl ether. These modifications would result in predictable mass shifts that can be detected by MS. Tandem mass spectrometry (MS/MS) can be used to fragment the parent molecule and its metabolites, providing structural information that aids in their definitive identification.

Predicted Mass Spectrometrie Fragmentation for this compound

| m/z | Predicted Fragment |

| 248.06 | [M]+ (Molecular Ion) |

| 157.02 | [M - C₇H₇O]+ |

| 91.05 | [C₇H₇]+ (Tropylium ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of "this compound," which can be used in conformational studies.